molecular formula C29H37O3PS B14204132 Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol CAS No. 828282-65-1

Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol

Cat. No.: B14204132
CAS No.: 828282-65-1
M. Wt: 496.6 g/mol
InChI Key: OKAOMOVFTLCPLC-UHFFFAOYSA-N
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Description

Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is a complex organic compound that combines the properties of benzoic acid with a phosphinothioyl group and a dimethyloctanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the diphenylphosphinothioyl group through a series of reactions involving phosphorus reagents. The dimethyloctanol moiety can be introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways. The phosphinothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety may contribute to the compound’s antimicrobial properties by disrupting microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Diphenylphosphinothioyl compounds: Known for their use in coordination chemistry and as ligands.

    Dimethyloctanol derivatives: Used in organic synthesis and as intermediates in the production of various chemicals.

Uniqueness

Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is unique due to the combination of these functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

828282-65-1

Molecular Formula

C29H37O3PS

Molecular Weight

496.6 g/mol

IUPAC Name

benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol

InChI

InChI=1S/C22H31OPS.C7H6O2/c1-19(16-18-23)11-10-17-22(2,3)24(25,20-12-6-4-7-13-20)21-14-8-5-9-15-21;8-7(9)6-4-2-1-3-5-6/h4-9,12-15,19,23H,10-11,16-18H2,1-3H3;1-5H,(H,8,9)

InChI Key

OKAOMOVFTLCPLC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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